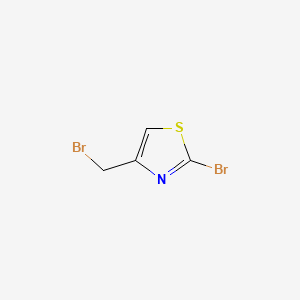

2-Bromo-4-(bromomethyl)thiazole

Beschreibung

Eigenschaften

IUPAC Name |

2-bromo-4-(bromomethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2NS/c5-1-3-2-8-4(6)7-3/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUUHOIJJZAGFNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693364 | |

| Record name | 2-Bromo-4-(bromomethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180597-85-7 | |

| Record name | 2-Bromo-4-(bromomethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-(bromomethyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-(bromomethyl)thiazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Bifunctional Thiazole Derivative

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in drug discovery. This guide focuses on a specific, highly reactive derivative: 2-Bromo-4-(bromomethyl)thiazole. This compound is of particular interest to synthetic and medicinal chemists due to its bifunctional nature, possessing two distinct reactive sites: a bromine atom on the thiazole ring and a bromomethyl group. This dual reactivity opens up a plethora of possibilities for the synthesis of complex molecular architectures and novel drug candidates.

Chemical Structure and Inferred Physicochemical Properties

The structure of this compound features a thiazole ring substituted with a bromine atom at the 2-position and a bromomethyl group at the 4-position.

Caption: Chemical structure of this compound.

Due to the lack of specific experimental data for this compound, the following table presents a comparison with the known properties of the closely related precursor, 2-Bromo-4-methylthiazole, and inferred properties for the target compound. The introduction of a second bromine atom is expected to increase the molecular weight, density, and boiling point.

| Property | 2-Bromo-4-methylthiazole | This compound (Inferred) |

| Molecular Formula | C₄H₄BrNS | C₄H₃Br₂NS |

| Molecular Weight | 178.05 g/mol [3] | 256.95 g/mol |

| Appearance | Liquid[3] | Likely a liquid or low-melting solid |

| Density | 1.654 g/mL at 25 °C[3] | > 1.654 g/mL |

| Boiling Point | Not specified | Higher than 2-Bromo-4-methylthiazole |

| Solubility | Insoluble in water | Expected to be insoluble in water, soluble in organic solvents |

| Stability | Stable under recommended storage conditions | Likely sensitive to moisture and light; store under inert atmosphere |

Proposed Synthesis: A Pathway from a Readily Available Precursor

A plausible and efficient synthetic route to this compound involves the free-radical bromination of the methyl group of 2-Bromo-4-methylthiazole. This transformation is commonly achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), or under photochemical conditions (UV light).[4][5]

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Free-Radical Bromination

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Bromo-4-methylthiazole (1 equivalent) in a suitable anhydrous solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

-

Addition of Reagents: Add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator like AIBN to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reactivity and Synthetic Utility

The synthetic value of this compound lies in its two distinct reactive sites, allowing for sequential and regioselective functionalization.

-

The Bromomethyl Group: The C-Br bond in the bromomethyl group is highly susceptible to nucleophilic substitution.[6] This allows for the facile introduction of a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions, to construct more complex molecules. This reactivity is central to its application as a building block for linking the thiazole core to other molecular fragments.

-

The 2-Bromo Position: The bromine atom on the thiazole ring is amenable to various cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings.[7] These reactions enable the formation of carbon-carbon bonds, connecting the thiazole ring to other aryl or alkyl groups. The reactivity of halogens on the thiazole ring is position-dependent, with the 2-position being highly reactive towards nucleophiles.[8]

Caption: Logical relationship of the reactivity of this compound.

Applications in Drug Development

The thiazole nucleus is a key component in a wide array of biologically active compounds, exhibiting anticancer, antibacterial, antifungal, and anti-inflammatory properties.[9][10] this compound serves as a versatile intermediate for the synthesis of novel bioactive molecules.[11][12] The bromomethyl group can act as a linker to attach the thiazole moiety to other pharmacophores, potentially leading to hybrid molecules with enhanced or novel biological activities. For instance, it can be used to synthesize derivatives that target specific enzymes or receptors, where the thiazole core provides a key binding interaction.

Characterization and Analytical Techniques

The structural elucidation of this compound and its derivatives would rely on a combination of standard spectroscopic techniques.

Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be expected to show characteristic signals for the thiazole ring proton and the methylene protons of the bromomethyl group.

-

¹³C NMR: Would provide information on the carbon skeleton of the molecule.[13]

-

Procedure: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃) and acquire the spectra on a high-field NMR spectrometer.[1]

-

-

Mass Spectrometry (MS):

-

Would be used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[14] The presence of two bromine atoms would result in a characteristic isotopic pattern.

-

Procedure: Introduce the sample into a mass spectrometer using a suitable ionization technique (e.g., electrospray ionization or electron impact).

-

-

Infrared (IR) Spectroscopy:

-

Would show characteristic absorption bands for the C-H, C=N, and C-S bonds within the thiazole ring.

-

Procedure: Analyze the sample as a thin film (for liquids) or in a KBr pellet (for solids) using an FTIR spectrometer.

-

Safety and Handling

Disclaimer: This information is inferred from data on similar brominated heterocyclic compounds and should not replace a thorough risk assessment.

Brominated organic compounds should be handled with caution as they can be irritants and are potentially toxic.[15][16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[17]

-

Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, and dark place under an inert atmosphere to prevent degradation. Keep away from incompatible materials such as strong oxidizing agents and bases.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Do not induce vomiting. Seek immediate medical attention in all cases of exposure.[18]

-

Conclusion

This compound is a highly promising, albeit under-characterized, building block for organic synthesis and drug discovery. Its dual reactivity offers a versatile platform for the creation of novel and complex molecules. While direct experimental data is scarce, this guide provides a solid foundation for researchers to understand its inferred properties, potential synthetic routes, and applications. As with any reactive chemical, proper safety precautions are paramount. Further research into the precise physicochemical properties and reactivity of this compound will undoubtedly unlock its full potential in the advancement of chemical and pharmaceutical sciences.

References

- Bromine Safety & Standard Operating Procedures. (n.d.). University of California, Santa Barbara.

- Where can I find handling precautions to work with brominated flame retardants? (2016).

- IV. Bromination and Nitration of Some Monosubstituted Thiazoles. (n.d.). Journal of the Indian Chemical Society.

- A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)

- Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (2025).

- Shaw, H., Perlmutter, H. D., Gu, C., Arco, S. D., & Quibuyen, T. O. (n.d.). Free-Radical Bromination of Selected Organic Compounds in Water.

- Safety D

- N-Bromosuccinimide. (n.d.). Wikipedia.

- Alternative approach to the free radical bromination of oligopyridine benzylic-methyl group. (2025).

- Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.

- Synthesis, NMR, Vibrational and Mass Spectroscopy with DFT/HF Studies of 4-(4/-Bromophenyl) -2- Mercaptothiazole Structure. (n.d.). Oriental Journal of Chemistry.

- One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles

- N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal.

- Relative Rates of Radical Bromination Reactions. (n.d.).

- Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermedi

- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025).

- Bromine | Chemical Emergencies. (2024). CDC.

- 2-Bromo-4-methylthiazole 96%. (n.d.). Sigma-Aldrich.

- Course of bromination of thiazole and 2-methylthiazole. (1986). OSTI.GOV.

- 2-Bromo-4-methylthiazole. (n.d.). Frontier Specialty Chemicals.

- Ruo, T. C.-S. (n.d.). Free Radical Bromination of Several Chiral Molecules. Google Books.

- Synthesis of Brominated Thiazoles via Sequential Bromination-Debromin

- Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole". (2025). Benchchem.

- 10.

- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (n.d.). PMC - PubMed Central.

- Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. (n.d.). PubMed.

- Special Issue : Organic Synthesis and Application of Bioactive Molecules. (n.d.). MDPI.

- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). PMC - NIH.

- Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands. (n.d.). The Royal Society of Chemistry.

- Spectroscopic data of "4-(Methoxymethyl)thiazole" (NMR, IR, Mass Spec). (2025). Benchchem.

- Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). MDPI.

- Introduction to NMR and Its Application in Metabolite Structure Determin

- Spectroscopy Data for Undergradu

- Improved Synthesis of Bioactive Molecules Through Flow Chemistry. (n.d.). OUCI.

Sources

- 1. Synthesis, NMR, Vibrational and Mass Spectroscopy with DFT/HF Studies of 4-(4/-Bromophenyl) -2- Mercaptothiazole Structure – Oriental Journal of Chemistry [orientjchem.org]

- 2. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-溴-4-甲基噻唑 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Molecules | Special Issue : Organic Synthesis and Application of Bioactive Molecules [mdpi.com]

- 12. Improved Synthesis of Bioactive Molecules Through Flow Chemistry [ouci.dntb.gov.ua]

- 13. bionmr.unl.edu [bionmr.unl.edu]

- 14. files.eric.ed.gov [files.eric.ed.gov]

- 15. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 16. Bromine | Chemical Emergencies | CDC [cdc.gov]

- 17. dollycorporation.com [dollycorporation.com]

- 18. carlroth.com [carlroth.com]

2-Bromo-4-(bromomethyl)thiazole CAS number and sourcing

An In-Depth Technical Guide to 2-Bromo-4-(bromomethyl)thiazole: Synthesis, Sourcing, and Applications in Medicinal Chemistry

Abstract

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring two distinct and orthogonally reactive bromine atoms, establishes it as a versatile synthetic building block for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its physicochemical properties, a detailed protocol for its synthesis via radical bromination of 2-bromo-4-methylthiazole, insights into its applications as a key intermediate, and a practical guide to its procurement and safe handling.

Physicochemical Properties and Identification

This compound is a specialized chemical reagent. While a specific CAS number is not consistently cited across major databases, its molecular structure and properties are well-defined. For procurement and identification, reference to the IUPAC name, molecular formula, and molecular weight is critical.

| Property | Value | Source |

| IUPAC Name | 2-Bromo-4-(bromomethyl)-1,3-thiazole | - |

| Molecular Formula | C₄H₃Br₂NS | |

| Molecular Weight | 256.95 g/mol | |

| Appearance | Likely a liquid or low-melting solid | Inferred |

| Canonical SMILES | C1=C(SC(=N1)Br)CBr | - |

| Purity (Typical) | ≥95% | [1] |

Synthesis and Mechanistic Insights

The most direct and common laboratory-scale synthesis of this compound involves the selective free-radical bromination of the methyl group of 2-bromo-4-methylthiazole. This precursor is commercially available. The reaction leverages N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Causality of Experimental Design

The choice of NBS is crucial as it provides a low, constant concentration of elemental bromine (Br₂) in the reaction mixture, which favors selective allylic/benzylic-type bromination over electrophilic aromatic substitution on the thiazole ring. The reaction is typically conducted in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane under reflux to facilitate radical chain propagation. Anhydrous conditions are necessary to prevent the hydrolysis of NBS.

Experimental Protocol: Radical Bromination

Materials:

-

2-Bromo-4-methylthiazole (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Azobisisobutyronitrile (AIBN) (0.05 eq)

-

Carbon Tetrachloride (CCl₄), anhydrous

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromo-4-methylthiazole and anhydrous CCl₄.

-

Add NBS and AIBN to the solution.

-

Heat the reaction mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours. The reaction can be monitored by TLC or GC-MS by observing the consumption of the starting material. The formation of succinimide as a white solid that floats on top of the CCl₄ is an indicator of reaction progress.

-

After completion, cool the mixture to room temperature.

-

Filter the solid succinimide and wash it with a small amount of CCl₄.

-

Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Visualization

Caption: Dual reactivity of this compound.

Sourcing and Procurement

This compound is a specialized reagent and is not as widely stocked as its precursor. It is typically available from suppliers specializing in building blocks for research and development.

Key Sourcing Considerations:

-

Purity Verification: Always request a Certificate of Analysis (CoA) to verify purity (typically by HPLC or GC) and identity (by ¹H NMR and/or MS).

-

Lead Times: As a non-commodity chemical, lead times for delivery may be longer. Plan procurement accordingly.

-

Intended Use: Suppliers often restrict the sale of such reagents to professional research or manufacturing entities and not for individual or consumer use. [1]

Supplier Product Name Purity Notes International Laboratory USA 2-BROMO-4-BROMOMETHYL-THIAZOLE 98% Available in research quantities (e.g., 1g). CP Lab Safety This compound 95% For professional R&D use only. [1] | Ambeed, Inc. (via Sigma-Aldrich) | 4-Bromo-2-(bromomethyl)thiazole | 97% | Note: This is a structural isomer (CAS 1138333-26-2). [2]|

Safety and Handling

While specific safety data for this compound is limited, its structure suggests it should be handled as a hazardous substance. Data from its precursor, 2-bromo-4-methylthiazole, and related brominated compounds indicate the following potential hazards:

-

GHS Hazard Statements: Likely to be classified as H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation). [3][4]* Handling Precautions (P-codes):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Personal Protective Equipment (PPE): Use in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound stands out as a high-value, versatile building block for synthetic and medicinal chemists. Its dual reactive centers—a nucleophilic substitution site and a cross-coupling handle—provide a robust platform for the divergent synthesis of novel thiazole-containing compounds. While its synthesis is straightforward, proper sourcing and adherence to strict safety protocols are paramount for its effective and safe utilization in the laboratory.

References

-

PubChem. (n.d.). 2-Bromo-4-methyl-1,3-thiazole. Retrieved from [Link]

-

Georganics. (n.d.). 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

-

International Laboratory USA. (n.d.). 2-BROMO-4-BROMOMETHYL-THIAZOLE,98%. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 95% Purity. Retrieved from [Link]

-

Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. Retrieved from [Link]

-

LookChem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]

-

In-Review. (2024). A review on thiazole based compounds & it's pharmacological activities. Retrieved from [Link]

-

Kamal, A., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 575. Retrieved from [Link]

Sources

biological activities of 2-Bromo-4-(bromomethyl)thiazole derivatives

An In-depth Technical Guide to the Biological Activities of 2-Bromo-4-(bromomethyl)thiazole Derivatives

Prepared by: Gemini, Senior Application Scientist

Abstract

The thiazole ring is a cornerstone scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds and clinically approved drugs.[1][2][3] This guide focuses on a particularly versatile synthetic intermediate, this compound, and the diverse biological activities exhibited by its derivatives. These compounds have emerged as promising candidates in drug discovery, demonstrating significant potential as anticancer, antimicrobial, and specific enzyme-inhibiting agents.[4][5][6] We will explore the synthetic strategies for derivatization, delve into the primary mechanisms of action that underpin their therapeutic potential, and present detailed experimental protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties and biological versatility of this compound class.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

Heterocyclic compounds are fundamental to the development of new therapeutic agents, and among them, the thiazole nucleus holds a position of prominence.[1][4] This five-membered aromatic ring containing sulfur and nitrogen atoms is a key structural component in numerous natural products, such as Vitamin B1 (Thiamine), and a range of synthetic drugs, including the anticancer agents Dasatinib and Ixazomib.[4][7] The value of the thiazole scaffold lies in its rigid structure and its ability to act as a bioisostere for other functional groups, participating in hydrogen bonding and other non-covalent interactions with biological targets like proteins and enzymes.[4]

The specific intermediate, this compound, serves as a powerful and highly reactive building block. The presence of two distinct reactive sites—the bromine atom on the thiazole ring (C2 position) and the bromomethyl group (C4 position)—allows for sequential and regioselective functionalization. This dual reactivity enables the generation of vast and structurally diverse chemical libraries from a single, accessible precursor, making it an invaluable tool for structure-activity relationship (SAR) studies and the discovery of novel lead compounds.

Synthetic Strategies and Derivatization

The utility of this compound derivatives begins with robust and scalable synthetic routes. The foundational Hantzsch thiazole synthesis, involving the condensation of an α-haloketone with a thioamide, remains a primary method for creating the core thiazole ring.[8][9][10] Further modifications, such as sequential bromination and debromination steps, allow for the precise synthesis of specifically brominated thiazoles.[11][12]

The key to generating a library of derivatives lies in the reactivity of the bromomethyl group, which acts as an excellent electrophile for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including amines, thiols, and phenols, leading to the creation of novel dithiazoles, trithiazoles, and other complex heterocyclic systems.[2][13]

Caption: General workflow for the synthesis of this compound derivatives.

Key Biological Activities and Mechanisms of Action

Derivatives synthesized from the this compound core exhibit a remarkable breadth of biological activities. The specific nature of the appended functional groups allows for the fine-tuning of potency and selectivity against various biological targets.

Anticancer Activity

The development of novel anticancer agents is a primary focus for thiazole derivative research.[14] These compounds have been shown to exert cytotoxic and growth-inhibitory effects against a wide array of human tumor cell lines, including those from breast, liver, lung, and cervical cancers.[8][15][16][17]

Mechanisms of Action: The anticancer effects of these derivatives are not monolithic; they operate through several distinct and often overlapping mechanisms:

-

Induction of Apoptosis: Many thiazole derivatives trigger programmed cell death. Mechanistic studies have shown these compounds can influence the expression of key apoptotic proteins, leading to DNA fragmentation and mitochondrial membrane depolarization.[18][19]

-

Cell Cycle Arrest: Compounds have been identified that halt the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cells from proliferating.[19]

-

Inhibition of Signaling Pathways: Thiazole derivatives can interfere with critical cancer cell signaling pathways. The PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer, has been identified as a key target.[18][20]

-

Enzyme Inhibition: Specific enzymes crucial for cancer cell survival are targeted. This includes kinases, topoisomerases, and histone deacetylases (HDACs).[18][20] For example, some derivatives have been designed as specific inhibitors of human lactate dehydrogenase A (hLDHA), an enzyme critical for the altered metabolism of cancer cells.[17]

Caption: Key mechanisms of anticancer action for thiazole derivatives.[8][18][20]

Antimicrobial Activity

With the rise of antimicrobial resistance, the need for new antibacterial and antifungal agents is urgent.[5] Thiazole derivatives have shown significant promise in this area, exhibiting activity against a spectrum of Gram-positive and Gram-negative bacteria as well as various fungal strains.[5][21][22] The amphiphilic nature of some derivatives may facilitate their integration into microbial cell membranes, contributing to their antimicrobial effect.[22]

Mechanisms of Action: The antimicrobial effects are often attributed to the inhibition of essential microbial enzymes. For instance, some thiazole derivatives are believed to target DNA gyrase, an enzyme critical for bacterial DNA replication.[5] For antifungal activity, inhibition of lanosterol 14α-demethylase (CYP51), an enzyme essential for fungal cell membrane synthesis, is a proposed mechanism.[3] The presence of halogen substituents, such as bromine, on the thiazole ring has been shown to enhance antimicrobial potency.[3]

Enzyme Inhibition

Beyond broad anticancer and antimicrobial effects, specific thiazole derivatives have been designed and synthesized to be potent and selective inhibitors of particular enzymes implicated in various diseases.

-

Cyclooxygenase (COX) Inhibition: Certain thiazole carboxamide derivatives have been evaluated as inhibitors of COX-1 and COX-2 enzymes, which are key targets for anti-inflammatory drugs.[23][24][25] Some compounds have shown promising selectivity for COX-2, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[25]

-

Carbonic Anhydrase (CA) Inhibition: Thiazole derivatives have demonstrated inhibitory activity against human carbonic anhydrase isoenzymes I and II.[6][26] CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.

-

Cholinesterase Inhibition: Some 2-aminothiazole derivatives have been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are targets for the treatment of Alzheimer's disease.[6]

Quantitative Data Summary

To provide a clearer perspective on the potency of these derivatives, the following tables summarize reported in vitro activity data from various studies.

Table 1: Selected Anticancer Activities of Thiazole Derivatives (IC₅₀ Values)

| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Thiazole carboxamide 2b | COLO205 (Colon) | 30.79 | [24] |

| Thiazole carboxamide 2f | HCT116 (Colon) | 14.57 | [25] |

| Thiazole derivative 4c | MCF-7 (Breast) | 2.57 | [16] |

| Thiazole derivative 4c | HepG2 (Liver) | 7.26 | [16] |

| Thiazole derivative 4i | SaOS-2 (Osteosarcoma) | 0.190 (µg/mL) | [8] |

| hLDHA Inhibitor 8j | HepG2 (Liver) | 7.90 | [17] |

| hLDHA Inhibitor 8m | HepG2 (Liver) | 5.15 |[17] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Selected Antimicrobial Activities of Thiazole Derivatives (MIC Values)

| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Thiazolyl-pyrazoline 60, 62, 65 | E. coli | 0.03–7.81 | [21] |

| Thiazolyl-pyrazoline 56 | S. aureus | 8–16 | [21] |

| 2-phenylacetamido-thiazole 16 | E. coli | 1.56–6.25 | [1] |

| 2-phenylacetamido-thiazole 16 | S. aureus | 1.56–6.25 |[1] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Experimental Protocols

The following protocols provide standardized, step-by-step methodologies for the synthesis and biological evaluation of novel thiazole derivatives. These are intended as foundational templates that can be adapted based on specific substrates and experimental goals.

Protocol 1: General Synthesis of a 2-Amino-4-arylthiazole Derivative

This protocol is based on the classic Hantzsch thiazole synthesis.

Materials:

-

Appropriate 2-bromoacetophenone derivative (1.0 eq)

-

Substituted thiourea (1.1 eq)

-

Ethanol (reaction solvent)

-

Glassware: Round-bottom flask, reflux condenser

-

Heating mantle and magnetic stirrer

Procedure:

-

Dissolve the 2-bromoacetophenone derivative (1.0 eq) in ethanol in a round-bottom flask.

-

Add the substituted thiourea (1.1 eq) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 78°C) with continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.[15]

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, collect the solid product by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the purified thiazole derivative.

-

Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[15][16]

Protocol 2: In Vitro Anticancer Screening via MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[16][27]

Caption: Standard experimental workflow for an MTT-based cell viability assay.

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) into a 96-well plate at a density of 5,000-10,000 cells/well. Include wells for vehicle control (e.g., DMSO) and untreated controls.

-

Adherence: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to adhere.

-

Treatment: Prepare serial dilutions of the thiazole test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

-

Incubation: Incubate the cells with the compounds for 48 to 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.[28]

Protocol 3: Antimicrobial Susceptibility Testing via Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[29][30][31]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal inoculum, standardized to 0.5 McFarland turbidity

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic) and negative control (broth only)

Procedure:

-

Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.

-

Serial Dilution: Add 50 µL of the test compound at 2x the highest desired concentration to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This creates a gradient of compound concentrations.

-

Inoculation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth so that the final concentration in each well after inoculation will be approximately 5 x 10⁵ CFU/mL.

-

Incubation: Add 50 µL of the standardized inoculum to each well. The final volume in each well is now 100 µL. Incubate the plate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.

-

Endpoint Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[30] A viability indicator like resazurin can also be used for a colorimetric readout.[29]

Conclusion and Future Perspectives

The this compound scaffold is a remarkably fertile starting point for the development of novel therapeutic agents. The derivatives have demonstrated a wide spectrum of potent biological activities, most notably in the realms of oncology and infectious diseases. Their ability to modulate multiple biological pathways, including cell signaling, apoptosis, and key enzymatic functions, underscores their therapeutic potential.[4][18]

Future research should focus on several key areas. Firstly, the expansion of chemical libraries through innovative synthetic methodologies will continue to be crucial for exploring new regions of chemical space. Secondly, detailed mechanistic studies are required to move beyond phenotypic screening and identify the precise molecular targets for the most promising compounds. This will enable more rational drug design and optimization of lead candidates. Finally, as potent compounds are identified, in vivo studies in relevant animal models will be essential to evaluate their pharmacokinetic profiles, efficacy, and safety, paving the way for potential clinical development. The continued investigation of these versatile thiazole derivatives holds significant promise for addressing unmet needs in cancer therapy and the fight against antimicrobial resistance.

References

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.).

- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed.

- Mishra, S., & Sahu, A. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery, 21(12), 2210-2231.

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews, 5(3), 221-240.

- Sahil, Kaur, K., & Jaitak, V. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 29(29), 4958-5009.

- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI.

- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.).

- Synthesis and Anticancer Activities of Some Thiazole Deriv

- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022).

- The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI.

- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.

- Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023). ACS Omega.

- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)

- 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. (2022). PubMed.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.).

- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Bioengineering and Biotechnology.

- Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. (2018). European Journal of Medicinal Chemistry.

- Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (n.d.).

- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.).

- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific

- Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018).

- Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology.

- Application Notes and Protocols for the Synthesis of Novel Thiazole-Based Compounds. (n.d.). BenchChem.

- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (n.d.).

- Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro Like Computational Bioassay & Docking Analysis. (n.d.).

- A Rapid Method for Determining the Antimicrobial Activity of Novel Natural Molecules. (2004). Journal of Food Protection, 67(9), 1961-1964.

- Thiazole synthesis. (n.d.). Organic Chemistry Portal.

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.

- New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega.

- Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. (2023). PubMed.

- Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (n.d.).

- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019).

- In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isol

- Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). (n.d.).

- Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques. (2018). Semantic Scholar.

- Potential Biological Activities of 2-Amino-5-bromo-4-t-butylthiazole Deriv

- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI.

- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (n.d.).

- Synthesis of Brominated Thiazoles via Sequential Bromination-Debromin

- Synthesis of Brominated Thiazoles via Sequential Bromination-Debromin

- Buy 2-(4-Bromo-2-fluorophenyl)thiazole. (n.d.). Smolecule.

Sources

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lookchem.com [lookchem.com]

- 13. mdpi.com [mdpi.com]

- 14. benthamdirect.com [benthamdirect.com]

- 15. tandfonline.com [tandfonline.com]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. benthamdirect.com [benthamdirect.com]

- 19. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. pubs.sciepub.com [pubs.sciepub.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 28. noblelifesci.com [noblelifesci.com]

- 29. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to 2-Bromo-4-(bromomethyl)thiazole in Medicinal Chemistry

Abstract

This technical guide provides an in-depth analysis of 2-Bromo-4-(bromomethyl)thiazole, a pivotal heterocyclic building block in modern medicinal chemistry. We will dissect its synthesis, physicochemical properties, and unique reactivity profile, which is characterized by two differentially reactive bromine substituents. The core of this guide focuses on its strategic application in the synthesis of diverse bioactive molecules, underpinned by field-proven experimental protocols and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The Strategic Value of a Bifunctional Scaffold

The thiazole ring is a cornerstone of medicinal chemistry, appearing in a multitude of FDA-approved drugs, including the antibiotic Penicillin and the antiretroviral Ritonavir.[1][2] Its prevalence stems from its ability to engage in hydrogen bonding, act as a bioisostere for other aromatic systems, and serve as a rigid scaffold for orienting pharmacophoric elements.[3][4]

Within the vast landscape of thiazole derivatives, this compound stands out as a particularly valuable synthetic intermediate. Its utility arises from the presence of two distinct and orthogonally reactive electrophilic sites: a highly reactive "benzylic-like" bromide on the methyl group at the C4 position and a less reactive vinyl bromide at the C2 position. This bifunctional nature allows for sequential, regioselective modifications, making it a powerful tool for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery campaigns.

This guide will explore the causality behind its synthetic utility, providing not just protocols but the strategic reasoning that a senior scientist would apply in designing a synthetic campaign around this key intermediate.

Physicochemical Properties and Reactivity Profile

A thorough understanding of a reagent's properties is fundamental to its effective use. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-Bromo-4-(bromomethyl)-1,3-thiazole | N/A |

| CAS Number | 1138333-26-2 (for a similar isomer) | |

| Molecular Formula | C₄H₃Br₂NS | |

| Molecular Weight | 256.95 g/mol | |

| Appearance | Typically a liquid or low-melting solid | |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C |

The true synthetic power of this molecule lies in the differential reactivity of its two C-Br bonds.

-

C4-Bromomethyl Group : This primary alkyl bromide is analogous to a benzylic bromide. The adjacent thiazole ring stabilizes the transition state of nucleophilic substitution reactions. Consequently, this position is highly susceptible to SN2 displacement by a wide range of soft and hard nucleophiles (e.g., amines, thiols, phenols, carbanions). This reaction is the primary method for tethering the thiazole core to other molecular fragments.

-

C2-Bromo Group : This is a vinyl or aryl bromide, and the C-Br bond is stronger and less polarized. It is generally unreactive towards classical SN2 or SNAr conditions. However, it is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig reactions.[5] This allows for the programmed introduction of alkyl, aryl, alkynyl, or amino substituents at the C2 position.

This orthogonal reactivity is the key to its strategic importance, enabling chemists to perform sequential functionalization with high regioselectivity.

Synthesis of the Thiazole Core

The construction of the thiazole ring itself is most classically achieved via the Hantzsch thiazole synthesis, a robust condensation reaction between an α-haloketone and a thioamide.[6] While a direct, one-pot synthesis for this compound is not commonly reported, a logical and scalable route can be designed based on fundamental organobromine chemistry.

A plausible synthetic workflow is outlined below. The process begins with the formation of a stable thiazole precursor, followed by sequential bromination steps that exploit the inherent reactivity of the ring and its substituents.

Caption: A plausible multi-step synthesis of this compound.

Core Applications in Medicinal Chemistry

The dual-handle nature of this compound allows it to be used in several strategic ways in a drug discovery program, primarily for lead generation and optimization. The thiazole core itself is found in compounds with a vast array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7][8][9]

Strategy 1: The Thiazole as a Core Scaffold

The most common application involves using the bromomethyl group as a highly reliable anchor point for introducing diversity. Nucleophiles from a library of building blocks can be reacted at this position, while the 2-bromo position is either retained or modified later to fine-tune activity.

Caption: Sequential functionalization strategy using the title compound.

Experimental Protocol 1: General Procedure for Nucleophilic Substitution

This protocol describes a self-validating system for reacting a generic amine nucleophile with this compound.

-

System Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and a suitable aprotic polar solvent such as acetonitrile or DMF (approx. 0.1 M concentration).

-

Causality: An inert atmosphere prevents side reactions with atmospheric moisture. Aprotic polar solvents are ideal for SN2 reactions as they solvate the cation without strongly solvating the nucleophile, maximizing its reactivity.

-

-

Reagent Addition: Add a mild inorganic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq), followed by the amine nucleophile (1.1 eq).

-

Causality: The base is crucial to neutralize the HBr byproduct generated during the reaction, preventing the protonation and deactivation of the amine nucleophile. Using an excess ensures the reaction goes to completion.

-

-

Reaction Execution: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Trustworthiness: Monitoring ensures the reaction is not stopped prematurely or allowed to proceed for too long, which could lead to side product formation.

-

-

Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Strategy 2: The Thiazole as a Linker for SAR Exploration

In this approach, the 2-bromo position is functionalized first, typically via cross-coupling. This creates a library of 2-substituted-4-(bromomethyl)thiazoles, which can then be reacted with a key pharmacophore or biological target. This is particularly useful for exploring how modifications at the 2-position affect binding or activity.

Experimental Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines the coupling of an arylboronic acid at the C2 position.

-

System Preparation: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically aqueous Na₂CO₃ (2 M solution, 3.0 eq).

-

Causality: The palladium catalyst is the heart of the catalytic cycle. The base is required to activate the boronic acid for the transmetalation step. An excess of the boronic acid component helps drive the reaction to completion.

-

-

Solvent Addition: Add a solvent system, typically a mixture like toluene/ethanol or dioxane/water.

-

Causality: The solvent mixture is chosen to ensure all reactants (both organic and inorganic) are sufficiently soluble for the reaction to proceed efficiently.

-

-

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) for 6-18 hours, monitoring by TLC or LC-MS.

-

Trustworthiness: Heating is necessary to overcome the activation energy for the oxidative addition of the aryl bromide to the Pd(0) complex, which is often the rate-limiting step.

-

-

Work-up and Purification: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the residue by flash column chromatography.

Conclusion

This compound is more than just a chemical reagent; it is a strategic platform for accelerating drug discovery. Its predictable, orthogonal reactivity allows for the systematic and efficient synthesis of complex molecular architectures. By understanding the distinct roles of the bromomethyl and 2-bromo positions, medicinal chemists can design and execute logical synthetic campaigns to generate novel chemical matter with tailored biological activities. The protocols and strategies outlined in this guide provide a robust framework for harnessing the full potential of this versatile building block.

References

- Benchchem. (n.d.). 2-(Bromomethyl)-4-methyl-1,3-thiazole.

- Sigma-Aldrich. (n.d.). 2-Bromo-4-methylthiazole 96 7238-61-1.

- Sigma-Aldrich. (n.d.). 4-Bromo-2-(bromomethyl)thiazole | 1138333-26-2.

- PubChem. (n.d.). 2-Bromo-4-methyl-1,3-thiazole | C4H4BrNS | CID 551541.

- Chem-Impex. (n.d.). 2-Bromo-4-thiazolecarboxylic acid.

- Lookchem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.

- BLD Pharm. (n.d.). This compound hydrobromide.

- ResearchGate. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF.

- MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.

- Bach, T. (2002). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. The Journal of Organic Chemistry.

- Systematic Reviews in Pharmacy. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review.

- Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry.

- A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.).

- PMC. (n.d.). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide.

- International Journal of Pharmaceutical Sciences Review and Research. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives.

- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (n.d.).

- Current Topics in Medicinal Chemistry. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives.

- PMC. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

- PMC. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.

Sources

- 1. sysrevpharm.org [sysrevpharm.org]

- 2. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. kuey.net [kuey.net]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-4-(bromomethyl)thiazole and its Analogs: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in the design of novel therapeutic agents. Among the vast array of thiazole derivatives, 2-Bromo-4-(bromomethyl)thiazole stands out as a highly versatile and reactive building block, offering a gateway to a diverse range of functionalized analogs with significant potential in drug discovery. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound and its analogs, with a focus on their role in the development of anticancer and antimicrobial agents.

Synthesis of this compound and its Precursors

The synthesis of this compound is typically achieved through a multi-step process starting from readily available precursors. The key steps involve the construction of the brominated thiazole ring followed by the introduction of the bromomethyl group.

Synthesis of Brominated Thiazole Scaffolds

A variety of brominated thiazoles can be synthesized through methods such as sequential bromination and debromination of thiazole or by utilizing brominated starting materials in a Hantzsch-type thiazole synthesis.[2][3] For instance, 2,4-dibromothiazole can serve as a versatile intermediate for the synthesis of various substituted bromothiazoles.[4]

Synthesis of 2-Bromo-4-methylthiazole

A common precursor for the target molecule is 2-bromo-4-methylthiazole. Its synthesis can be accomplished through various established methods. One common approach involves the Sandmeyer-like reaction of 2-amino-4-methylthiazole.

Free-Radical Bromination of 2-Bromo-4-methylthiazole

The most direct route to this compound involves the free-radical bromination of 2-bromo-4-methylthiazole. This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as benzoyl peroxide or AIBN, under UV irradiation or heat.[5][6] The reaction proceeds via a chain mechanism involving the initiation, propagation, and termination steps.[7] The selectivity of bromination at the methyl group is favored due to the stability of the resulting benzylic-type radical intermediate.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Bromo-4-methylthiazole

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (or AIBN)

-

Carbon tetrachloride (CCl4) or other suitable inert solvent

-

Sodium thiosulfate solution

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-4-methylthiazole in carbon tetrachloride.

-

Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux (or irradiate with a UV lamp) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to obtain pure this compound.

Chemical Reactivity and Properties

This compound possesses two reactive bromine atoms at different positions on the thiazole scaffold, leading to a rich and versatile chemistry.

Reactivity of the 2-Bromo Position

The bromine atom at the C2 position of the thiazole ring is susceptible to nucleophilic aromatic substitution and can participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of substituents.

Reactivity of the 4-(bromomethyl) Group

The bromomethyl group at the C4 position is highly reactive and behaves similarly to a benzylic halide.[8] The bromine atom is a good leaving group, making the benzylic carbon an excellent electrophilic site for nucleophilic substitution reactions. This allows for the facile introduction of various functionalities, including amines, alcohols, thiols, and carbanions, leading to a diverse library of 4-substituted methylthiazole analogs.

Logical Workflow for the Utilization of this compound in Synthesis

Caption: Synthetic utility of this compound.

Spectroscopic Characterization

| Technique | Expected Features for this compound |

| ¹H NMR | A singlet for the C5-H of the thiazole ring, a singlet for the CH₂ protons of the bromomethyl group. |

| ¹³C NMR | Signals corresponding to the C2, C4, and C5 carbons of the thiazole ring, and a signal for the CH₂ carbon. |

| IR | Characteristic peaks for C-H, C=N, and C-S stretching vibrations of the thiazole ring, and a C-Br stretching band. |

| MS (EI) | A molecular ion peak (M⁺) and fragment ions corresponding to the loss of bromine atoms and other fragments. |

Applications in Drug Discovery

The unique structural features and reactivity of this compound make it a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.

Anticancer Activity of Thiazole Analogs

Thiazole derivatives have demonstrated significant potential as anticancer agents by targeting various key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[9]

Table 1: Representative Anticancer Activity of Bromo-Thiazole Analogs

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4b | MCF-7 (Breast) | 31.5 ± 1.91 | [10] |

| 4b | HepG2 (Liver) | 51.7 ± 3.13 | [10] |

| 6c | SKOV-3 (Ovarian) | 7.84 | [11] |

| 6c | HepG2 (Liver) | 13.68 | [11] |

| 11f | A-549 (Lung) | 0.025 | [12] |

| 11f | MCF-7 (Breast) | 0.029 | [12] |

The data in Table 1 showcases the potent cytotoxic effects of various bromo-thiazole derivatives against a range of cancer cell lines. The variation in activity highlights the importance of the substitution pattern on the thiazole ring for optimizing anticancer potency.

Signaling Pathway: Thiazole Derivatives as Kinase Inhibitors

Caption: Thiazole analogs can inhibit key signaling pathways in cancer.

Antimicrobial Activity of Thiazole Analogs

The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. Thiazole derivatives have shown promising activity against a broad spectrum of bacteria and fungi.[13] One of the key mechanisms of action for some thiazole-based antimicrobials is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[2][3][14][15][16]

Table 2: Representative Antimicrobial Activity of Thiazole Analogs

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 8f | Staphylococcus aureus | Moderate Activity | [15] |

| 8f | Candida albicans | Slight Activity | [15] |

| Compound 2 | MRSA | 0.70 - 1.40 | [17] |

| Compound 4b | E. coli | 3.90 | [18] |

| Compound 4c | S. aureus | 3.90 | [18] |

The minimum inhibitory concentration (MIC) values in Table 2 demonstrate the potential of thiazole derivatives as effective antimicrobial agents against both Gram-positive and Gram-negative bacteria, as well as fungi.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in organic synthesis and medicinal chemistry. Its dual reactivity allows for the facile generation of a wide array of functionalized thiazole analogs. The demonstrated anticancer and antimicrobial activities of these analogs highlight the significant potential of this scaffold in the development of novel therapeutics. Future research in this area should focus on the synthesis and biological evaluation of novel analogs derived from this compound, with a particular emphasis on elucidating their mechanisms of action and structure-activity relationships. The development of more efficient and environmentally friendly synthetic methodologies for this key intermediate will further accelerate its application in drug discovery and development.

References

- Design, synthesis, and SAR of novel thiazole-based antimicrobials targeting DNA gyrase: In vitro and in silico profiling. (URL not provided)

- Tailoring of novel morpholine-sulphonamide linked thiazole moieties as dual targeting DHFR/DNA gyrase inhibitors: synthesis, antimicrobial and antibiofilm activities, and DFT with molecular modelling studies. RSC Publishing. (URL not provided)

-

Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of organic chemistry, 82(11), 5947–5951. [Link]

- Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation. RSC Publishing. (URL not provided)

- IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines.

- Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation. RSC Publishing. (URL not provided)

- 2-(Bromomethyl)-4-methyl-1,3-thiazole | 913073-81-1. Benchchem. (URL not provided)

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7310. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(15), 4948. [Link]

- Synthesis and Biological Activity of Novel Thiazole and Paracyclophane Deriv

- Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers. (URL not provided)

-

2-Bromo-4-phenyl-1,3-thiazole. (2014). Acta crystallographica. Section E, Structure reports online, 70(Pt 2), o139. [Link]

-

Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. (2024). Journal of molecular structure, 1301, 137338. [Link]

-

Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. (2021). Molecules, 26(11), 3183. [Link]

- The anticancer IC50 values of synthesized compounds against 3 cell lines.

- 2-Bromo-4-thiazolecarboxylic acid(5198-88-9) 1H NMR spectrum. ChemicalBook. (URL not provided)

- Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole).

- The synthesis of thiazole derivatives as Pin1 inhibitors.

-

Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. (2024). Molecules, 29(4), 843. [Link]

- a, the MIC values of the tested thiazole derivatives in the medium with...

-

Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. (2020). Molecules, 25(18), 4236. [Link]

- Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Lookchem. (URL not provided)

- Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.

-

One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. (2019). Molecules, 24(5), 934. [Link]

-

Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of organic chemistry, 82(11), 5947–5951. [Link]

-

Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci. (2018). PloS one, 13(12), e0208873. [Link]

- Mechanism of Free Radical Bromin

- MIC values (µg/mL) for effects of thiazole and imidazole derivatives...

-

Synthesis of New Binary Thiazole-Based Heterocycles and Their Molecular Docking Study as COVID-19 Main Protease (Mpro) Inhibitors. (2022). Chemistry of heterocyclic compounds, 58(4), 284–293. [Link]

- Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]. Semantic Scholar. (URL not provided)

- Electrophilic and radical bromination of bromo deriv

- Synthesis and Structural Confirmation of the Thiazole Alkaloids Derived from Peganum harmala L.

- NBS: Radical Bromin

-

Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2024). RSC advances, 14(11), 7665–7682. [Link]

- Free radical bromination of 2-methylpropane to form 2-Bromo-2-methylpropane. Benchchem. (URL not provided)

-

Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS omega, 9(1), 1–28. [Link]

-

Denitrogenative dismantling of heteroaromatics by nucleophilic substitution reactions with diazomethyl compounds. (2022). Nature communications, 13(1), 1735. [Link]

-

Nucleophile-induced ring contraction in pyrrolo[2,1-c][3][14]benzothiazines. (2023). Beilstein journal of organic chemistry, 19, 735–744. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08337C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Electrophilic and radical bromination of bromo derivatives via NBS. [wisdomlib.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. byjus.com [byjus.com]

- 8. benchchem.com [benchchem.com]

- 9. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. hospitalpharmajournal.com [hospitalpharmajournal.com]

- 15. Tailoring of novel morpholine-sulphonamide linked thiazole moieties as dual targeting DHFR/DNA gyrase inhibitors: synthesis, antimicrobial and antibiofilm activities, and DFT with molecular modelling studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Chemical Stability of 2-Bromo-4-(bromomethyl)thiazole

Abstract